Molecular Weight and PSA Differentiation vs. Phenylpiperazine Analog (CAS 1116006-50-8)
The molecular weight and complexity of a core intermediate are crucial parameters for lead optimization, impacting permeability and target engagement. The target compound is significantly smaller and less lipophilic than its closest commercially available analog, where the pyrrolidine is replaced by a 4-phenylpiperazine. This size differential directly affects the compound's utility as a core scaffold for building larger, high-affinity ligands [1].
| Evidence Dimension | Molecular Weight (g/mol) and Formula Complexity |
|---|---|
| Target Compound Data | 362.88 g/mol; C17H19ClN4OS |
| Comparator Or Baseline | 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone: 454.0 g/mol; C23H24ClN5OS |
| Quantified Difference | The target compound is 91.12 g/mol (20.1%) smaller and contains fewer hydrogen bond acceptors and rotatable bonds. |
| Conditions | Calculated from molecular formula (PubChem and Chemsrc data) |
Why This Matters
A lower molecular weight core provides a superior starting point for lead optimization, allowing for greater modularity and a higher probability of achieving drug-like properties in the final molecule.
- [1] PubChem. Compound Summary for CID 49661926. Molecular Weight: 362.88. Molecular Formula: C17H19ClN4OS. View Source
